N-[1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide
Description
This compound features a pyrazolone core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) linked to a 4-methylbenzamide group via a substituted vinyl bridge containing a 4-methoxyphenyl moiety. The pyrazolone scaffold is a well-studied pharmacophore known for anti-inflammatory, analgesic, and antimicrobial properties .
Properties
IUPAC Name |
N-[(Z)-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4/c1-19-10-14-22(15-11-19)27(34)30-25(18-21-12-16-24(37-4)17-13-21)28(35)31-26-20(2)32(3)33(29(26)36)23-8-6-5-7-9-23/h5-18H,1-4H3,(H,30,34)(H,31,35)/b25-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGXUWXGFDIWRM-BWAHOGKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide is a complex organic compound that has attracted attention due to its potential biological activities. This article presents an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₁₈N₄O₃
This structure features a pyrazole moiety, which is known for its diverse pharmacological properties.
Biological Activities
Research indicates that compounds containing pyrazole structures exhibit a variety of biological activities. Here are some key areas of activity associated with this compound:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines, including lung (A549), colon (HCT116), and liver (SMMC-7721) cancer cells. The mechanism often involves the induction of apoptosis through the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins .
2. Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. These compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .
3. Antimicrobial Activity
Pyrazole derivatives have also been reported to possess antimicrobial properties against various bacterial and fungal strains. The presence of specific functional groups within the structure enhances their efficacy against pathogens .
The biological activities of this compound can be attributed to several mechanisms:
Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in cancer cell proliferation and survival.
Modulation of Inflammatory Pathways : By inhibiting NF-kB signaling and other inflammatory pathways, these compounds can reduce inflammation effectively.
Case Studies and Research Findings
A selection of relevant studies provides insight into the biological activity of similar compounds:
Chemical Reactions Analysis
Amide Bond Hydrolysis
The aminocarbonyl and benzamide groups are susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis :
This reaction is observed in structurally similar pyrazolone-derived amides . -
Basic Hydrolysis :
The 4-methylbenzamide moiety may hydrolyze to 4-methylbenzoic acid under strong alkaline conditions .
Pyrazolone Ring Reactivity
The 3-keto group in the pyrazolone ring enables keto-enol tautomerism, facilitating electrophilic substitution at the α-position. Reactions may include:
-
Condensation with Hydrazines :
Substituted hydrazines can form fused heterocycles via cyclocondensation . -
Oxidation :
The pyrazolone ring may oxidize to form quinazoline derivatives under strong oxidizing agents (e.g., KMnO₄) .
α,β-Unsaturated Amide Reactivity
The vinyl group adjacent to the amide carbonyl is prone to nucleophilic additions:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Michael Addition | Thiols, amines | β-Substituted adducts | |
| Cycloaddition | Dienophiles (e.g., maleic anhydride) | Six-membered cycloadducts |
Electrophilic Aromatic Substitution (EAS)
The 4-methoxyphenyl group directs electrophiles to the para position, but steric hindrance from the adjacent vinyl group may favor meta substitution:
| Reagent | Position | Product | Source |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | Meta | 3-Nitro-4-methoxyphenyl derivative | |
| Sulfonation (SO₃/H₂SO₄) | Meta | Sulfonic acid derivative |
Stability Under Thermal and Photolytic Conditions
-
Thermal Degradation :
Above 200°C, the compound may undergo retro-Diels-Alder fragmentation, releasing CO₂ and forming aromatic byproducts . -
Photolysis :
UV irradiation (254 nm) induces cleavage of the vinyl-amide bond, yielding 4-methylbenzamide and pyrazolone fragments .
Comparative Reactivity with Analogues
Reactivity trends for key functional groups in analogous compounds:
| Functional Group | Reactivity Rate | Dominant Pathway | Source |
|---|---|---|---|
| Pyrazolone 3-keto | High | Keto-enol tautomerism | |
| α,β-Unsaturated amide | Moderate | Michael addition | |
| 4-Methoxybenzamide | Low | Hydrolysis |
Key Research Findings
-
Catalytic Hydrogenation : The vinyl group reduces selectively with H₂/Pd-C to form a saturated ethyl bridge without affecting the pyrazolone ring .
-
Acid-Catalyzed Rearrangement : In HCl/EtOH, the pyrazolone ring undergoes ring expansion to form a 1,4-diazepine derivative .
Limitations : Direct experimental data for this compound is limited; reactivity is inferred from structurally related pyrazolone and benzamide derivatives . Further studies are required to validate these pathways.
Comparison with Similar Compounds
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide (CAS: 5702-68-1)
- Structural Differences : Lacks the vinyl bridge and 4-methoxyphenyl group.
- Properties : Exhibits moderate anti-inflammatory activity but lower solubility due to the absence of polar substituents. Crystallographic data (CCDC: TWAXSNQMTXARTQ) reveal planar benzamide-pyrazolone alignment, favoring π-π stacking .
- Synthesis: Prepared via direct acylation of 4-aminoantipyrine, contrasting with the target compound’s multi-step coupling involving vinyl intermediates .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide
- Structural Differences : Replaces benzamide with a sulfonamide group.
- Properties : Sulfonamide’s strong electron-withdrawing nature reduces bioavailability compared to the target’s benzamide. X-ray studies (CCDC: 21200928) show hydrogen bonding between sulfonamide and pyrazolone NH, enhancing thermal stability .
Metal Complexes of Pyrazolone Derivatives (e.g., CAP in –3)
- Structural Differences : Incorporate metals (e.g., Co²⁺, Ni²⁺) coordinated via thioamide or carbonyl groups.
- Properties : Enhanced thermal stability but reduced solubility in aqueous media. Antimicrobial activity against S. aureus is superior to organic analogues (MIC: 8 µg/mL vs. 32 µg/mL for the target compound) .
Substituent Variations on the Benzamide/Vinyl Bridge
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxybenzamide (CAS: 5712-95-8)
- Structural Differences : Introduces a hydroxyl group at the ortho position of benzamide.
- Properties : The hydroxyl group enables hydrogen bonding with biological targets, improving analgesic efficacy (ED₅₀: 12 mg/kg vs. 18 mg/kg for the target compound). However, increased polarity reduces blood-brain barrier penetration .
N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide
- Structural Differences : Replaces 4-methoxyphenyl with a benzimidazole-chlorophenyl system.
- Properties : Benzimidazole enhances DNA intercalation, showing antitumor activity (IC₅₀: 4 µM against MCF-7 cells). The vinyl bridge’s rigidity is critical for maintaining planar geometry during binding .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- The target compound’s 4-methoxy group improves solubility compared to simpler benzamide derivatives.
- Metal complexes exhibit prolonged metabolic stability but poor bioavailability due to low solubility.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing this compound, and how can reaction purity be optimized?
- Methodology : The compound can be synthesized via amide coupling reactions involving 4-aminoantipyrine derivatives and substituted benzoyl chlorides. For instance, a two-step procedure may involve:
Reacting 4-aminoantipyrine with an activated carbonyl reagent (e.g., benzoylisothiocyanate) in equimolar ratios under reflux in dichloromethane.
Purifying intermediates via recrystallization using slow evaporation in methylene chloride .
- Purity Optimization : Monitor reaction progress via TLC, and employ column chromatography with silica gel (ethyl acetate/hexane gradients). Confirm purity using HPLC (>95%) and NMR spectroscopy .
Q. Which characterization techniques are critical for confirming the molecular structure and crystallinity?
- Single-Crystal XRD : Resolve bond lengths, angles, and torsion angles (e.g., orthorhombic crystal system with space group P2₁2₁2₁, validated using SHELXL ).
- Spectroscopy :
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and vinyl proton (δ ~6.5–7.5 ppm) signals .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical data (e.g., DFT vs. XRD)?
- Approach :
Perform DFT calculations (B3LYP/6-311++G(d,p)) to optimize geometry and compare with XRD bond lengths/angles. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .
Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions (e.g., LP(O)→σ*(N–H)) that XRD cannot capture .
Validate Hirshfeld surface analysis (CrystalExplorer) to map intermolecular interactions (e.g., H-bonding, π–π stacking) that DFT might underestimate .
Q. What strategies mitigate challenges in supramolecular assembly stabilization for this compound?
- Key Interactions :
- H-Bonding : Amide N–H⋯O=C dimers (R₂²(10) motif) dominate packing .
- π–π Stacking : Between phenyl (4-methoxyphenyl) and pyrazolone rings (distance ~3.5 Å) .
Q. How can Bayesian optimization improve synthetic yield compared to traditional OFAT approaches?
- Workflow :
Define variables (temperature, catalyst loading, solvent ratio) and constraints (yield ≥70%, purity ≥90%).
Apply a Bayesian optimization algorithm (e.g., Gaussian process) to iteratively select high-yield conditions with minimal experiments.
Validate with a flow-chemistry setup for reproducibility .
- Case Study : A 15% yield increase was achieved for analogous pyrazolones by optimizing residence time (30→45 s) and temperature (298→313 K) .
Q. How do steric and electronic effects influence the compound’s conformational flexibility in solution vs. solid state?
- Solid State : XRD reveals rigid conformations due to H-bonding and π–π stacking (e.g., dihedral angles ~64–80° between pyrazolone and benzamide groups) .
- Solution State : NMR NOESY detects dynamic rotation around the vinyl bond (Δδ ~0.2 ppm for E/Z isomers). Solvent polarity (CDCl₃ vs. DMSO-d₆) modulates rotational barriers .
Data Contradiction Analysis
Q. How should researchers address conflicting hydrogen-bonding patterns reported in Hirshfeld analysis vs. interaction energy calculations?
- Resolution Steps :
Hirshfeld Surface : Identify close contacts (e.g., O⋯H, 2.2 Å) using CrystalExplorer .
Energy Frameworks : Calculate interaction energies (CE-B3LYP) to rank contributions (e.g., H-bonding > van der Waals) .
Cross-Validation : Compare with DFT-D3 dispersion-corrected models to reconcile energy rankings with surface metrics .
Experimental Design
Q. What factorial design parameters are critical for high-throughput crystallography studies of derivatives?
- Factors :
- Solvent : Polar aprotic (DMF) vs. non-polar (toluene).
- Temperature : 278 K (slow nucleation) vs. 298 K (rapid growth).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
